

# 2-Ethoxyquinolin-5-amine: Technical Guide to Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: 2-ethoxyquinolin-5-amine

Cat. No.: B8669406

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## Executive Summary

**2-Ethoxyquinolin-5-amine** (also known as 5-amino-2-ethoxyquinoline) is a bifunctional quinoline derivative characterized by an electron-donating primary amine at the C5 position and an ethoxy ether linkage at the C2 position. It serves as a critical pharmacophore in the development of Selective Glucocorticoid Receptor Agonists (SEGRAs) and Tyrosine Kinase Inhibitors (TKIs). Unlike its 2-chloro analogs, the 2-ethoxy group provides unique lipophilic properties and metabolic stability, making it a preferred scaffold for optimizing drug-receptor interactions in hydrophobic pockets.

## Chemical Identity & Physical Properties

The compound exists typically as a viscous light yellow oil or low-melting solid, depending on purity and crystallization solvents. It exhibits dual basicity due to the quinoline nitrogen (N1) and the exocyclic amine (N-C5).

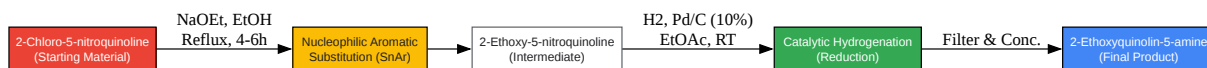
## Table 1: Physicochemical Specifications

Property	Data	Note
IUPAC Name	2-ethoxyquinolin-5-amine	
CAS Number	611231-09-5	Associated with 5-amino-2-ethoxyquinoline
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O	
Molecular Weight	188.23 g/mol	
Appearance	Light yellow oil / Solid	May darken upon oxidation
Solubility	DMSO, Methanol, Ethyl Acetate	Sparingly soluble in water
pKa (Predicted)	~4.5 (Quinoline N), ~3.8 (Aniline N)	N1 is the primary protonation site
LogP (Predicted)	2.3 - 2.6	Moderate lipophilicity

## Synthetic Pathways & Experimental Protocols

The synthesis of **2-ethoxyquinolin-5-amine** is generally achieved through a two-step sequence starting from commercially available 2-chloro-5-nitroquinoline. This route ensures regioselectivity and high yields.

### Figure 1: Synthetic Workflow (DOT Visualization)



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Caption: Two-step synthesis via SnAr displacement followed by nitro reduction.

## Detailed Experimental Protocol

### Step 1: Synthesis of 2-Ethoxy-5-nitroquinoline

This step utilizes a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).[1] The nitro group at C5 activates the C2-chlorine towards nucleophilic attack by the ethoxide ion.

- Reagents: Sodium metal (2.3 g, 0.1 mol), Absolute Ethanol (100 mL), 2-Chloro-5-nitroquinoline (20.8 g, 0.1 mol).
- Procedure:
  - Dissolve sodium metal in absolute ethanol to generate a fresh sodium ethoxide solution.
  - Add 2-Chloro-5-nitroquinoline portion-wise to the solution.
  - Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting chloride.
  - Cool to room temperature and pour into ice water (500 mL).
  - Filter the resulting precipitate, wash with cold water, and dry.
  - Yield: Typically 85–95%.
  - Purification: Recrystallization from ethanol if necessary.[1]

## Step 2: Reduction to **2-Ethoxyquinolin-5-amine**

Catalytic hydrogenation is preferred over iron/acid reduction to prevent hydrolysis of the ethoxy ether linkage.

- Reagents: 2-Ethoxy-5-nitroquinoline (860 mg, 3.9 mmol), 10% Pd/C (235 mg), Ethyl Acetate (25 mL).[2]
- Procedure:
  - Dissolve the nitro intermediate in ethyl acetate in a hydrogenation flask.
  - Add the Pd/C catalyst carefully (under inert atmosphere if possible).
  - Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature for 4.5 hours.

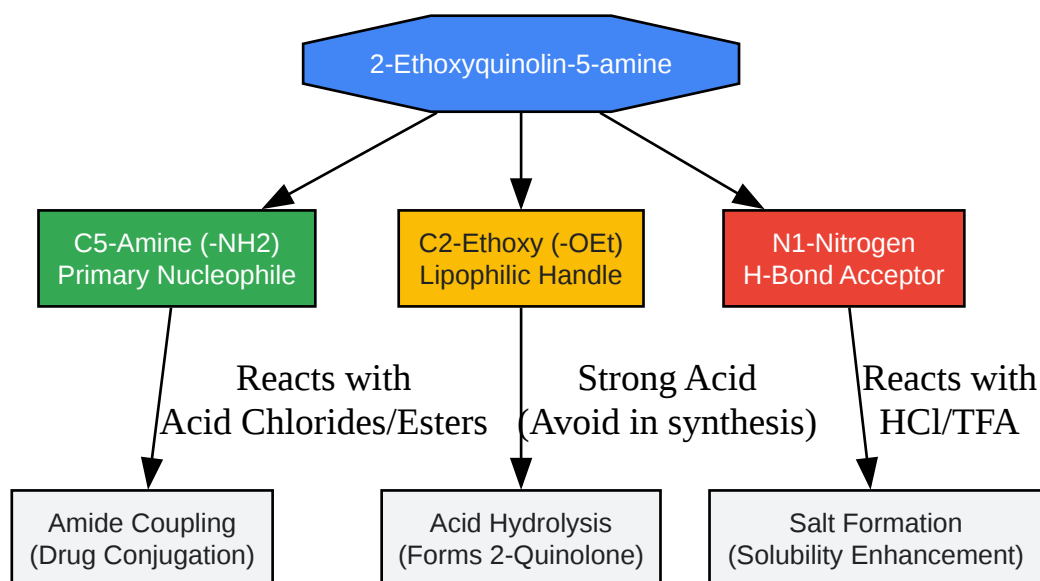
- Filter the mixture through a Celite pad to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Result: The product is obtained as a light yellow oil (approx. 720 mg).[2]
- Characterization (1H NMR, CDCl<sub>3</sub>): δ 1.45 (t, 3H, -CH<sub>3</sub>), 4.5 (q, 2H, -OCH<sub>2</sub>-), 6.65 (aromatic region).

## Reactivity Profile & Mechanism

Understanding the electronic distribution is vital for derivatization.

- Nucleophilic Center (C5-NH<sub>2</sub>): The primary amine is the most reactive site for electrophilic attacks (acylation, alkylation, sulfonylation). It is less basic than a standard aniline due to the electron-withdrawing nature of the quinoline ring, but sufficiently nucleophilic for amide coupling.
- Electrophilic Potential (C2-OEt): The ethoxy group is generally stable but can act as a leaving group under strong acidic conditions (forming 2-quinolone) or extreme nucleophilic displacement, though it is far more resistant than the 2-chloro precursor.
- Ring Nitrogen (N1): Acts as a hydrogen bond acceptor. Protonation here significantly changes the electronics of the ring, often deactivating the C5-amine.

## Figure 2: Reactivity Logic Map (DOT)



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Caption: Functional group reactivity map guiding synthetic modifications.

## Applications in Drug Discovery

### Selective Glucocorticoid Receptor Agonists (SEGRAs)

The **2-ethoxyquinolin-5-amine** scaffold is a documented intermediate in the synthesis of dissociated glucocorticoids. These molecules aim to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation).

- Mechanism: The 5-amine forms an amide bond with complex chiral side chains (e.g., trifluoromethyl-epoxides).
- Role of Ethoxy Group: The C2-ethoxy group occupies a specific hydrophobic pocket in the Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD), improving binding affinity compared to the methoxy or hydroxy analogs.

### Kinase Inhibition

Quinoline-5-amines are bioisosteres for other bicyclic systems in kinase inhibitors (e.g., EGFR, HER2). The ethoxy group provides steric bulk that can improve selectivity profiles against homologous kinases.

## Safety & Handling

- Hazards: Like many aminoquinolines, this compound should be treated as potentially toxic and irritating.
  - Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.
  - Inhalation: Avoid dust/mist. Use in a fume hood.
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (darkening) upon air exposure.

## References

- Synthesis of 2-Amino-5-ethoxyquinoline derivatives. United States Patent 6,897,224. "Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors." (2005).
- Nucleophilic Substitution of 2-Chloroquinolines. BenchChem Protocols. "Application Notes and Protocols for 2-Ethoxy-7-nitroquinoline in Organic Synthesis" (Analogous chemistry).
- General Quinoline Chemistry. PubChem Compound Summary. "2-Ethoxyquinoline" (Core scaffold properties).
- Related Glucocorticoid Receptor Modulators. European Patent EP1492771B1. "Chinolin- und isochinolin-derivate."

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- [2. US6897224B2 - Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors - Google Patents](#) [[patents.google.com](https://patents.google.com)]

- To cite this document: BenchChem. [2-Ethoxyquinolin-5-amine: Technical Guide to Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8669406/docs#2-ethoxyquinolin-5-amine-technical-guide-to-synthesis-properties-and-applications>]

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